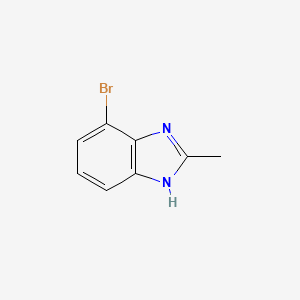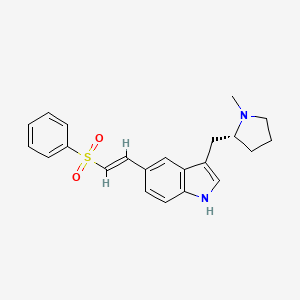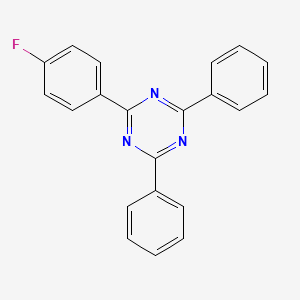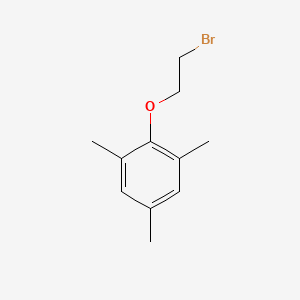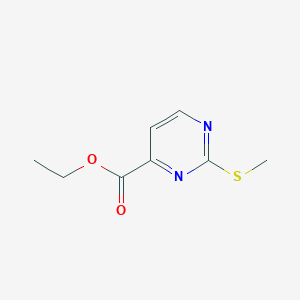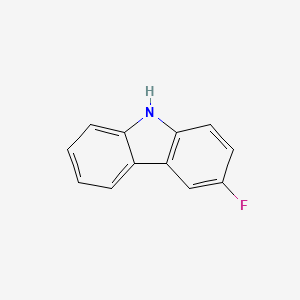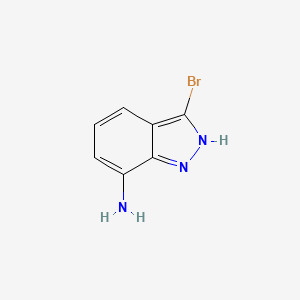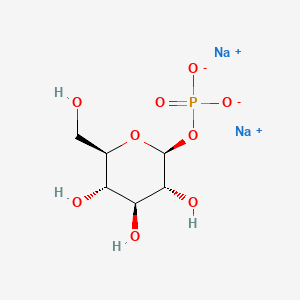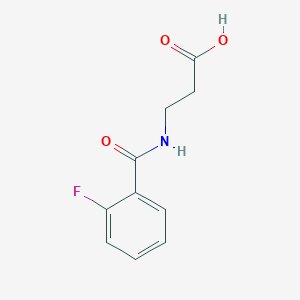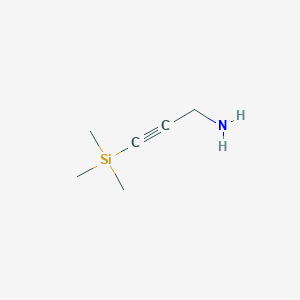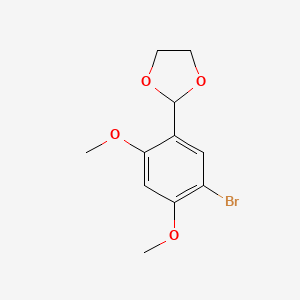
2-(5-Bromo-2,4-dimethoxyphenyl)-1,3-dioxolane
Overview
Description
The compound “2-(5-Bromo-2,4-dimethoxyphenyl)-1,3-dioxolane” is likely an organic compound containing a dioxolane group (a three-carbon ring with two oxygen atoms) attached to a phenyl group (a ring of six carbon atoms, akin to benzene) that is substituted with bromine and methoxy groups .
Molecular Structure Analysis
The molecular structure of this compound would consist of a phenyl ring with bromine and methoxy substituents, and a dioxolane ring attached to the phenyl ring . The presence of these functional groups would likely influence the compound’s reactivity and physical properties.Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and reagents present. The bromine atom might be susceptible to nucleophilic aromatic substitution reactions, and the dioxolane ring might undergo ring-opening reactions under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of bromine would likely make the compound relatively heavy and possibly volatile, while the methoxy groups might increase its solubility in organic solvents .Scientific Research Applications
Synthesis of Heterocyclic Systems
A study by Bogolyubov et al. (2004) explored the use of a similar compound, "4-(Bromomethylene)-5,5-dimethyl-1,3-dioxolan-2-one," as a “Masked” α-Bromo-α'-Hydroxy Ketone in the synthesis of various heterocyclic systems. This compound was involved in forming derivatives with potential biological activities through reactions with different amines, illustrating the versatility of dioxolane derivatives in synthesizing complex heterocycles (Bogolyubov, Chernysheva, & Semenov, 2004).
Metabolic Pathways Analysis
Carmo et al. (2005) conducted a study on the metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a compound structurally related to the one . The research identified various metabolites and provided insights into the possible toxic effects, highlighting the importance of understanding the metabolism of synthetic compounds for assessing their safety and potential therapeutic applications (Carmo et al., 2005).
Carbonic Anhydrase Inhibition
Balaydın et al. (2012) investigated the carbonic anhydrase inhibitory properties of novel bromophenols, including natural products and synthetically derived compounds. The study revealed that some synthesized bromophenols exhibit effective inhibitory activity against human cytosolic carbonic anhydrase II, suggesting their potential as lead compounds for developing new treatments for conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Microreactor Technology in Synthesis
Wu (2013) demonstrated the application of continuous flow microreactor technology in synthesizing key intermediates for natural product synthesis, showcasing the efficiency and safety improvements over conventional synthesis methods. This innovative approach emphasizes the role of advanced technology in optimizing chemical synthesis processes (Wu, 2013).
Safety And Hazards
Future Directions
The potential applications and future directions for research on this compound would depend on its physical properties, chemical reactivity, and biological activity. Brominated organic compounds are often used in medicinal chemistry, so this compound might have potential as a pharmaceutical lead compound .
properties
IUPAC Name |
2-(5-bromo-2,4-dimethoxyphenyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO4/c1-13-9-6-10(14-2)8(12)5-7(9)11-15-3-4-16-11/h5-6,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGFSFMCMNCRPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2OCCO2)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583038 | |
| Record name | 2-(5-Bromo-2,4-dimethoxyphenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-2,4-dimethoxyphenyl)-1,3-dioxolane | |
CAS RN |
552845-84-8 | |
| Record name | 2-(5-Bromo-2,4-dimethoxyphenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

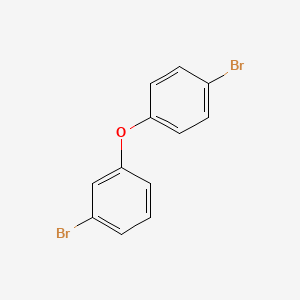
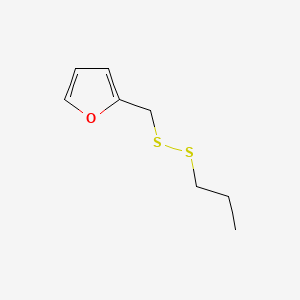
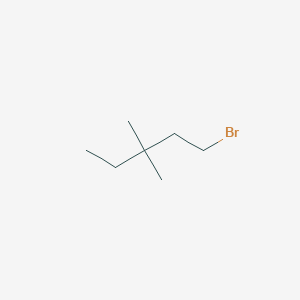
![4-Fluorobenzo[d][1,3]dioxole](/img/structure/B1339467.png)
